N-[4-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidin-2,4-dione derivative featuring a butyl substituent at position 3 and an acetamide-linked 4-acetylamino phenyl group at position 1. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to modulate kinase activity and interact with nucleotide-binding domains. The presence of the butyl chain and acetylamino phenyl group likely enhances lipophilicity and target binding affinity, making it a candidate for therapeutic applications in oncology or inflammatory diseases .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-3-4-10-23-19(27)18-16(9-11-29-18)24(20(23)28)12-17(26)22-15-7-5-14(6-8-15)21-13(2)25/h5-9,11H,3-4,10,12H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYRDJIIAUIUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a. Thieno[3,2-d]pyrimidin-2,4-dione Derivatives
- Compound from : Structure: 2-(1-{[(2,5-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide. Key Differences:
- Substitution at position 3 includes a dichlorophenyl carbamoyl group instead of a butyl chain.
- The acetamide side chain is linked to a phenethyl group rather than an acetylamino phenyl group. Implications:
b. Benzodiazepine and Pyrazolo-Pyrimidine Derivatives
- Compound 11p (): Structure: Benzo[e][1,4]diazepin-2-one core with a pyridinylamino-pyrimidine substituent. Key Differences:
- Replaces the thienopyrimidine core with a benzodiazepine system.
- Features a butenyl chain and methyl groups, altering steric and electronic properties.
- Implications:
- Benzodiazepine cores may target GABA receptors or apoptotic pathways, diverging from thienopyrimidine’s kinase inhibition .
-
- Structure: Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine.
- Key Differences:
- Chromenone and pyrazolopyrimidine systems replace the thienopyrimidine core.
- Fluorophenyl and isopropoxy groups enhance halogen bonding and lipophilicity.
- Implications:
- Fluorine substituents improve blood-brain barrier penetration but may increase toxicity risks .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s acetylamino phenyl group likely improves aqueous solubility compared to dichlorophenyl or fluorophenyl derivatives .
- Higher melting points (e.g., 302–304°C in ) correlate with crystalline stability but may complicate formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
